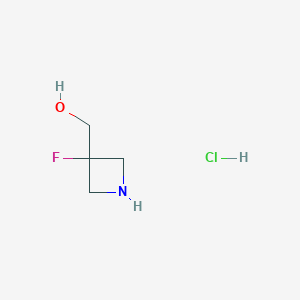

(3-Fluoroazetidin-3-yl)methanol hydrochloride

説明

特性

IUPAC Name |

(3-fluoroazetidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUXOFUYWKOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Microwave-Assisted Reformatsky Reaction

A highly effective method for synthesizing 3-fluoro-substituted azetidines, including (3-Fluoroazetidin-3-yl)methanol derivatives, is the microwave-assisted Reformatsky reaction. This approach involves the reaction of imines with ethyl bromofluoroacetate in the presence of zinc dust and trimethylchlorosilane, facilitating rapid cyclization to form the fluorinated β-lactam (azetidin-2-one) ring system, which can be subsequently reduced or modified to yield the azetidine alcohol derivatives.

-

- Imines are prepared by condensation of aniline derivatives with substituted benzaldehydes, yielding high purity imines (75–91% yields).

- The Reformatsky reaction is conducted under microwave irradiation, enhancing reaction rates and yields.

- The reaction uses ethyl bromofluoroacetate or ethyl bromodifluoroacetate as fluorine sources.

- Zinc dust acts as the reducing agent, and trimethylchlorosilane facilitates the formation of the organozinc intermediate.

-

- Microwave assistance reduces reaction time significantly.

- High regio- and stereoselectivity in fluorine incorporation.

- Good yields and scalability.

Reduction and Functional Group Transformation

Following the formation of the β-lactam ring, reduction steps are employed to convert the lactam to the corresponding azetidinyl methanol:

Reduction of β-lactam to azetidin-3-yl methanol:

- Typically achieved using hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes.

- This step opens the lactam ring partially or fully reduces the carbonyl to the corresponding alcohol.

Formation of Hydrochloride Salt:

- The free base azetidinyl methanol is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.

- This salt formation enhances compound stability, solubility, and facilitates purification.

Alternative Fluorination Approaches

Other fluorination strategies may include:

Direct Electrophilic Fluorination:

- Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on preformed azetidine rings.

- This approach requires careful control to avoid over-fluorination or ring degradation.

-

- Substitution of a leaving group (e.g., halide) at the 3-position with fluoride ion sources like KF or CsF under phase transfer catalysis.

However, these methods are less commonly reported for (3-Fluoroazetidin-3-yl)methanol hydrochloride due to challenges in regioselectivity and yield.

Structural and Stereochemical Considerations

- The azetidine ring is a four-membered nitrogen-containing heterocycle prone to ring strain; thus, synthetic conditions must be mild to avoid ring opening.

- The fluorine atom at the 3-position significantly influences the electronic and steric properties of the molecule, affecting reactivity and biological activity.

- X-ray crystallography studies on related fluorinated azetidine derivatives confirm the stereochemistry and ring conformation, essential for activity and further functionalization.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Imine Formation | Aniline + substituted benzaldehyde | 75–91% yield | High purity imines for cyclization |

| 2 | Microwave-Assisted Reformatsky Reaction | Imines + ethyl bromofluoroacetate + Zn + TMSCl, microwave irradiation | High yield, rapid reaction | Formation of 3-fluoro β-lactam ring |

| 3 | Reduction of β-lactam to azetidinyl methanol | LiAlH4 or borane complexes | Moderate to high yield | Converts lactam carbonyl to alcohol |

| 4 | Hydrochloride Salt Formation | HCl gas or aqueous HCl | Quantitative | Improves stability and solubility |

Research Findings and Practical Implications

- The microwave-assisted Reformatsky reaction is currently the most efficient and reproducible method for preparing 3-fluoroazetidinyl derivatives, including this compound.

- Fluorination at the 3-position enhances the biological activity of azetidine derivatives, as demonstrated in anticancer research targeting tubulin polymerization inhibition.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

- The synthetic route allows for structural diversification by varying the imine precursors, enabling tailored derivatives for drug development.

化学反応の分析

Types of Reactions: (3-Fluoroazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.

Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used under acidic or basic conditions.

Reduction: Reagents like or are used under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature.

Major Products: The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted azetidine derivatives .

科学的研究の応用

Chemistry

In synthetic organic chemistry, (3-Fluoroazetidin-3-yl)methanol hydrochloride serves as a versatile building block for creating more complex heterocyclic compounds. Its unique fluorine substitution can enhance reactivity and selectivity in various chemical reactions.

| Reactions | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base: K2CO3, Solvent: DMF | Fluorinated derivatives |

| Reduction | Reagent: LiAlH4 | Alcohol derivatives |

| Oxidation | Reagent: KMnO4 | N-Oxide derivatives |

Biology

Research indicates that this compound may exhibit bioactive properties, making it a candidate for further investigation in pharmacology. Preliminary studies suggest potential antimicrobial and antiviral activities.

Case Study: A recent study examined the compound's effect on bacterial strains, revealing significant inhibition at certain concentrations. This suggests its potential as an antimicrobial agent.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may allow it to modulate biological pathways effectively.

| Target Pathway | Potential Effects |

|---|---|

| Enzyme inhibition | Antimicrobial activity |

| Receptor modulation | Antiviral effects |

作用機序

The mechanism of action of (3-Fluoroazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The methanol group also plays a role in the compound’s solubility and reactivity, influencing its pharmacokinetic properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related azetidine derivatives and their similarity to (3-fluoroazetidin-3-yl)methanol hydrochloride, based on molecular descriptors and functional group analysis:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| (3-Fluoroazetidin-3-yl)methanol HCl | 1803604-98-9 | C₄H₉ClFNO | 1.00 (Reference) | Fluorine + hydroxymethyl group |

| 3-(Methoxymethyl)azetidine HCl | 942308-06-7 | C₅H₁₂ClNO | 0.86 | Methoxymethyl substituent |

| 3-Methylazetidine HCl | 935669-28-6 | C₄H₁₀ClN | 0.74 | Methyl substituent |

| (3-Methylazetidin-3-yl)methanol HCl | 1458653-12-7 | C₅H₁₂ClNO | 0.71 | Methyl + hydroxymethyl group |

| 3,3-Difluoroazetidine HCl | 288315-03-7 | C₃H₆ClF₂N | 0.81 | Two fluorine atoms |

Physicochemical Properties

Crystallography and Hydrogen Bonding:

- Target Compound : The hydrochloride salt forms a 3D hydrogen-bond network in the solid state, as seen in analogous azetidine hydrochlorides (e.g., L-tyrosine methyl ester HCl), where Cl⁻ anions mediate extensive H-bonding with NH and OH groups .

生物活性

Overview

(3-Fluoroazetidin-3-yl)methanol hydrochloride is a fluorinated azetidine derivative with the molecular formula CHClFNO and a molecular weight of approximately 141.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are optimized to enhance yield and minimize by-products, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is attributed to its unique structural features, particularly the presence of the fluorine atom. This atom enhances the compound's ability to form strong hydrogen bonds, facilitating interactions with various biological macromolecules, including enzymes and receptors. Such interactions can modulate enzymatic activity and influence signaling pathways within cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 human breast cancer cells. Specific compounds showed IC values as low as 0.075 µM, indicating potent activity against cancer cells while demonstrating low toxicity to non-cancerous cells .

| Compound | Cell Line | IC (µM) | Toxicity Level |

|---|---|---|---|

| 32 | MCF-7 | 0.075 | Low |

| 33 | MDA-MB-231 | 0.620 | Low |

| 32 | Hs578T | 0.033 | Low |

Neurological Applications

The compound is also being investigated for its potential applications in treating neurological disorders. Its unique structure allows for exploration into new pharmacological pathways that could lead to novel therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Antiproliferative Activity : A study evaluated several derivatives of azetidine compounds, including those with fluorine substitutions. The results indicated that compounds with fluorinated moieties demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

- Pharmacokinetics : In vivo studies involving mouse models have shown promising pharmacokinetic profiles for related compounds, suggesting that modifications like fluorination could improve bioavailability and therapeutic efficacy .

Comparative Analysis

Comparative studies have shown that this compound exhibits distinct advantages over other halogenated azetidine derivatives:

| Compound Type | Biological Activity | Stability |

|---|---|---|

| (3-Chloroazetidin-3-yl) | Moderate | Lower |

| (3-Bromoazetidin-3-yl) | Weak | Moderate |

| (3-Fluoroazetidin-3-yl) | High | High |

The presence of fluorine not only enhances biological activity but also contributes to increased stability, making it a more favorable candidate for drug development compared to chlorine or bromine-substituted analogs.

Q & A

Q. What are the critical factors influencing synthesis yield and purity of (3-fluoroazetidin-3-yl)methanol hydrochloride?

Methodological Answer: Synthesis optimization requires precise control of:

- Temperature : Maintaining sub-ambient temperatures (e.g., 0–5°C) during cyclization steps minimizes side reactions .

- pH : Acidic conditions (e.g., HCl catalysis) are critical for stabilizing intermediates and avoiding decomposition .

- Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) or recrystallization in ethanol improves purity (>95%) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Prevents fluorinated ring degradation |

| pH during Cyclization | 1.5–2.5 | Stabilizes azetidine intermediates |

| Purification Method | Gradient chromatography (MeOH/EtOAc) | Purity >95% |

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H/F NMR identifies fluorinated stereochemistry and confirms azetidine ring integrity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; mobile phases often use acetonitrile/water with 0.1% TFA .

- FTIR : Detects functional groups (e.g., O–H stretch at 3300 cm, C–F at 1100 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated azetidine derivatives?

Methodological Answer: Discrepancies often arise from:

- Experimental Variability : Validate assay conditions (e.g., buffer pH, cell line viability). For kinase inhibition studies, use standardized ATP concentrations .

- Structural Confounders : Compare enantiomeric purity (e.g., chiral HPLC) to rule out stereochemical interference .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across reported analogs .

Q. What strategies ensure enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization or employ enzymatic resolution with lipases (e.g., Candida antarctica) .

- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .

Q. How to evaluate the stability of this compound under varying storage and reaction conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation via LC-MS. Major degradation pathways include hydrolysis of the fluoroazetidine ring .

- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions (e.g., pH 4–6) .

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C/75% RH | 3-fluoroazetidine-3-carboxylic acid | 14 |

| pH 12 (aqueous) | Methanol + ammonium chloride | <1 |

Q. What methodological approaches are used to design structure-activity relationship (SAR) studies for fluorinated azetidine analogs?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the azetidine 3-position and compare bioactivity .

- Computational SAR : Combine DFT calculations (e.g., Gaussian 09) to map electrostatic potentials with molecular dynamics simulations (e.g., GROMACS) to predict binding modes .

Q. How can researchers mitigate fluorinated byproduct formation during derivatization reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。